molecular formula C16H22N2O7 B1313329 Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate CAS No. 214472-37-4

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate

Cat. No.: B1313329
CAS No.: 214472-37-4
M. Wt: 354.35 g/mol
InChI Key: LUWJKZQXEIOILK-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, a methoxy group, and a morpholinopropoxy group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by the reaction with morpholine and propylene oxide under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: The nitro group in Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinopropoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

  • Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate
  • 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

Comparison: Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate is unique due to the presence of both a nitro group and a morpholinopropoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7/c1-22-14-11-13(18(20)21)12(16(19)23-2)10-15(14)25-7-3-4-17-5-8-24-9-6-17/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWJKZQXEIOILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467793
Record name Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214472-37-4
Record name Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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